molecular formula C10H11BrClNO2 B2558730 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2138531-01-6

1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2558730
CAS No.: 2138531-01-6
M. Wt: 292.56
InChI Key: MMPPMJMVNBZNLZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11BrClNO2. It is a derivative of pyridine and cyclobutane, featuring a bromine atom at the 5-position of the pyridine ring and a carboxylic acid group attached to the cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-pyridine followed by cyclobutane ring formation and subsequent carboxylation. The final step involves the conversion of the free acid to its hydrochloride salt. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity .

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-(5-Chloropyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoropyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride: Similar structure but with a fluorine atom instead of bromine.

    1-(5-Iodopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and properties conferred by the bromine atom, which can influence its chemical behavior and applications .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2.ClH/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10;/h2-3,6H,1,4-5H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPPMJMVNBZNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=C(C=C2)Br)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138531-01-6
Record name 1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride
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